molecular formula C24H19N3O6 B4201472 N-[4-[[2-(furan-2-carbonylamino)-4-methoxyphenyl]carbamoyl]phenyl]furan-2-carboxamide

N-[4-[[2-(furan-2-carbonylamino)-4-methoxyphenyl]carbamoyl]phenyl]furan-2-carboxamide

Cat. No.: B4201472
M. Wt: 445.4 g/mol
InChI Key: WIWNELXXYJNVLI-UHFFFAOYSA-N
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Description

N-[4-[[2-(furan-2-carbonylamino)-4-methoxyphenyl]carbamoyl]phenyl]furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes furoyl and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[2-(furan-2-carbonylamino)-4-methoxyphenyl]carbamoyl]phenyl]furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-(2-furoylamino)benzoic acid, which is then reacted with 2-amino-5-methoxyphenyl-2-furamide under specific conditions to form the final product. The reaction conditions may include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[2-(furan-2-carbonylamino)-4-methoxyphenyl]carbamoyl]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furoic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[4-[[2-(furan-2-carbonylamino)-4-methoxyphenyl]carbamoyl]phenyl]furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-[[2-(furan-2-carbonylamino)-4-methoxyphenyl]carbamoyl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-2-bromo-benzamide: Shares structural similarities but differs in its halogen substitution.

    N-benzoylglycine: Similar in having a benzoyl group but differs in its overall structure and functional groups.

Uniqueness

N-[4-[[2-(furan-2-carbonylamino)-4-methoxyphenyl]carbamoyl]phenyl]furan-2-carboxamide is unique due to its combination of furoyl and benzoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-[[2-(furan-2-carbonylamino)-4-methoxyphenyl]carbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O6/c1-31-17-10-11-18(19(14-17)27-24(30)21-5-3-13-33-21)26-22(28)15-6-8-16(9-7-15)25-23(29)20-4-2-12-32-20/h2-14H,1H3,(H,25,29)(H,26,28)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWNELXXYJNVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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